molecular formula C16H23NO3 B5747220 3-cyclopentyl-N-(2,4-dimethoxyphenyl)propanamide

3-cyclopentyl-N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B5747220
M. Wt: 277.36 g/mol
InChI Key: DLEGOBJQEPBDMQ-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2,4-dimethoxyphenyl)propanamide is an organic compound with a complex structure that includes a cyclopentyl group, a dimethoxyphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2,4-dimethoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentanone, 2,4-dimethoxybenzaldehyde, and propanamide.

    Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as aldol condensation, reduction, and amide formation.

    Final Product Formation: The final step involves the coupling of the intermediate compounds to form this compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(2,4-dimethoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂) are employed in various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopentyl-N-(2,4-dimethoxyphenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-N-(2,5-dimethoxyphenyl)propanamide: This compound has a similar structure but differs in the position of the methoxy groups on the phenyl ring.

    3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide: Another similar compound with different methoxy group positions.

Uniqueness

3-cyclopentyl-N-(2,4-dimethoxyphenyl)propanamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

IUPAC Name

3-cyclopentyl-N-(2,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-13-8-9-14(15(11-13)20-2)17-16(18)10-7-12-5-3-4-6-12/h8-9,11-12H,3-7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEGOBJQEPBDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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